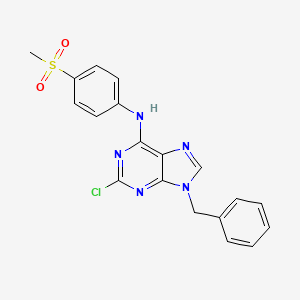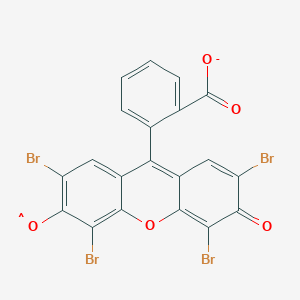
3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound, with its multiple bromine substitutions and carboxyphenyl group, exhibits unique chemical properties that make it valuable in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by bromination and the introduction of the carboxyphenyl group. Common reagents used in these reactions include bromine, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the carboxyphenyl group, resulting in different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthenes.
科学的研究の応用
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent materials and sensors.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A brominated xanthene dye used in histology and cytology.
Uniqueness
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” stands out due to its multiple bromine substitutions and carboxyphenyl group, which enhance its fluorescence properties and make it suitable for specialized applications in research and industry.
特性
分子式 |
C20H6Br4O5- |
|---|---|
分子量 |
645.9 g/mol |
InChI |
InChI=1S/C20H7Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6H,(H,27,28)/p-1 |
InChIキー |
DKBUXZBOCVYZHP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O])Br)Br)Br)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


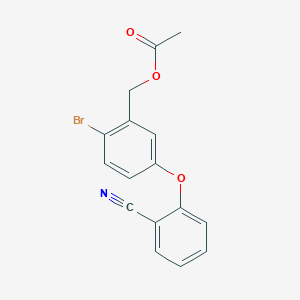
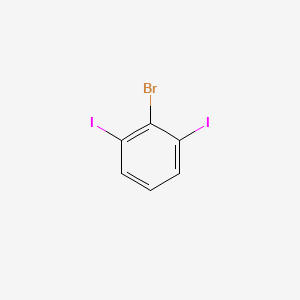

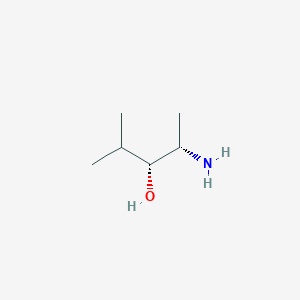
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/no-structure.png)
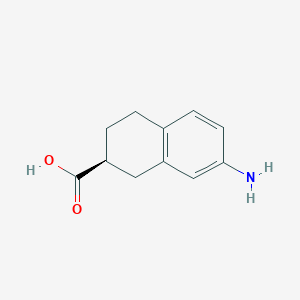

![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
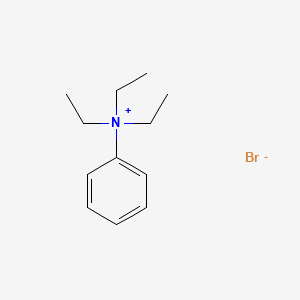
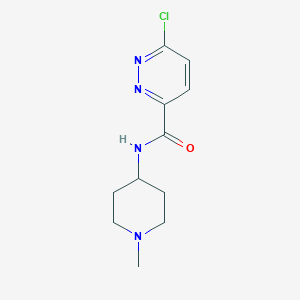
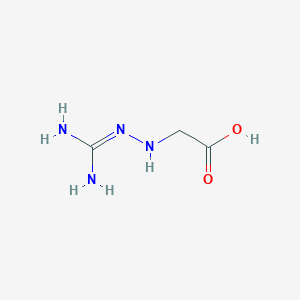
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
